4-Benzyl-12-methoxy-6-methyl-1,4-diaza-6-azoniatetracyclo[7.6.1.05,16.010,15]hexadeca-5,9(16),10(15),11,13-pentaene;iodide
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Overview
Description
4-Benzyl-12-methoxy-6-methyl-1,4-diaza-6-azoniatetracyclo[76105,16010,15]hexadeca-5,9(16),10(15),11,13-pentaene;iodide is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-12-methoxy-6-methyl-1,4-diaza-6-azoniatetracyclo[7.6.1.05,16.010,15]hexadeca-5,9(16),10(15),11,13-pentaene;iodide typically involves multiple steps, including the formation of the tetracyclic core and subsequent functionalization. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, are commonly employed in the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This requires optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-12-methoxy-6-methyl-1,4-diaza-6-azoniatetracyclo[7.6.1.05,16.010,15]hexadeca-5,9(16),10(15),11,13-pentaene;iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Benzyl-12-methoxy-6-methyl-1,4-diaza-6-azoniatetracyclo[7.6.1.05,16.010,15]hexadeca-5,9(16),10(15),11,13-pentaene;iodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 4-Benzyl-12-methoxy-6-methyl-1,4-diaza-6-azoniatetracyclo[7.6.1.05,16.010,15]hexadeca-5,9(16),10(15),11,13-pentaene;iodide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 12-methoxy-4-methyl-1,4-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-9(16),10(15),11,13-tetraene
- 4-benzyl-12-methyl-1,4-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-9(16),10(15),11,13-tetraen-3-one
Uniqueness
4-Benzyl-12-methoxy-6-methyl-1,4-diaza-6-azoniatetracyclo[76105,16010,15]hexadeca-5,9(16),10(15),11,13-pentaene;iodide is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-benzyl-12-methoxy-6-methyl-1,4-diaza-6-azoniatetracyclo[7.6.1.05,16.010,15]hexadeca-5,9(16),10(15),11,13-pentaene;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N3O.HI/c1-23-11-10-18-19-14-17(26-2)8-9-20(19)25-13-12-24(22(23)21(18)25)15-16-6-4-3-5-7-16;/h3-9,14H,10-13,15H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJUMUGPJXPPFV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C3=C(CC1)C4=C(N3CCN2CC5=CC=CC=C5)C=CC(=C4)OC.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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